molecular formula C6H9BrO B14076710 4-Bromo-3-cyclohexen-1-ol CAS No. 1450812-67-5

4-Bromo-3-cyclohexen-1-ol

Cat. No.: B14076710
CAS No.: 1450812-67-5
M. Wt: 177.04 g/mol
InChI Key: JTROYVYRIYPSJT-UHFFFAOYSA-N
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Description

4-Bromo-3-cyclohexen-1-ol is an organic compound with the molecular formula C6H9BrO It is a brominated derivative of cyclohexenol, characterized by a bromine atom attached to the fourth carbon of the cyclohexene ring and a hydroxyl group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3-cyclohexen-1-ol can be synthesized through several methods. One common approach involves the bromination of 3-cyclohexen-1-ol. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods may also incorporate advanced purification techniques such as chromatography to achieve high-quality output .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-cyclohexen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-3-cyclohexen-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-cyclohexen-1-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit nitric oxide production in certain cell lines, indicating its potential anti-inflammatory effects. The compound may interact with receptors such as TRPV1, glutamate, and opioid receptors, contributing to its antinociceptive activities .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-cyclohexen-1-ol
  • 4-Bromo-2-cyclohexen-1-ol
  • 2-Bromo-3-cyclohexen-1-ol

Uniqueness

4-Bromo-3-cyclohexen-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and reactivity profiles, making it a valuable compound for targeted research and applications .

Properties

CAS No.

1450812-67-5

Molecular Formula

C6H9BrO

Molecular Weight

177.04 g/mol

IUPAC Name

4-bromocyclohex-3-en-1-ol

InChI

InChI=1S/C6H9BrO/c7-5-1-3-6(8)4-2-5/h1,6,8H,2-4H2

InChI Key

JTROYVYRIYPSJT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CCC1O)Br

Origin of Product

United States

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